Enhanced Antitubercular Activity and Improved Drug-like Properties Through Pyrrole-2-carboxamidoxime-Derived MmpL3 Inhibitors
Optimization of a pyrrole-2-carboxamide scaffold, derived from core pyrrole-2-carboxamidoxime chemistry, led to compound 27b, which exhibited significantly enhanced antituberculosis activity and improved physicochemical properties compared to the lead compound 2. In mouse macrophages, 27b demonstrated dose-dependent efficacy in reducing intracellular M. tuberculosis load [1].
| Evidence Dimension | In vivo efficacy and microsomal stability |
|---|---|
| Target Compound Data | Compound 27b: Potent dose-dependent reduction in intracellular M. tuberculosis load in mouse macrophages; Improved microsomal stability |
| Comparator Or Baseline | Lead compound 2: Lower microsomal stability, inferior physicochemical profile |
| Quantified Difference | Markedly improved water solubility and pharmacokinetic profile; Balanced lipophilicity (LogP) |
| Conditions | M. tuberculosis-infected mouse macrophage model; in vitro microsomal stability assays |
Why This Matters
This demonstrates that pyrrole-2-carboxamidoxime-based analogs can be optimized to achieve a favorable balance of antimycobacterial potency and drug-like properties critical for progression to in vivo efficacy studies.
- [1] Author Unknown. (2025). Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. Bioorganic Chemistry, 165, 109016. View Source
